molecular formula C12H18N2O5 B1382355 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1803589-24-3

3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1382355
CAS No.: 1803589-24-3
M. Wt: 270.28 g/mol
InChI Key: RDNQFBQCQXOTQO-UHFFFAOYSA-N
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Description

3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an oxazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and temperature control, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Deprotected amines.

Scientific Research Applications

3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxazole ring in 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid distinguishes it from similar compounds. The oxazole ring imparts unique electronic properties and potential biological activity, making this compound a valuable scaffold in drug design and synthesis.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)19-10(17)13-12(4,5)8-7(9(15)16)6-18-14-8/h6H,1-5H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQFBQCQXOTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-24-3
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid

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